[3-(2-Chloro-1H-imidazol-1-yl)propyl](methyl)amine
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Overview
Description
3-(2-Chloro-1H-imidazol-1-yl)propylamine is a chemical compound that features an imidazole ring substituted with a chloro group and a propyl chain linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propylamine typically involves the reaction of 2-chloroimidazole with a suitable propylamine derivative. One common method includes the use of 2-chloro-1H-imidazole and 3-chloropropylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1H-imidazol-1-yl)propylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Scientific Research Applications
3-(2-Chloro-1H-imidazol-1-yl)propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Biological Studies: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the imidazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic functions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: Lacks the chloro substitution, which may affect its binding affinity and reactivity.
3-(2-Bromo-1H-imidazol-1-yl)propylamine: Similar structure but with a bromo group instead of chloro, potentially leading to different reactivity and biological activity.
3-(2-Methyl-1H-imidazol-1-yl)propylamine: Substituted with a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the chloro group in 3-(2-Chloro-1H-imidazol-1-yl)propylamine imparts unique reactivity and binding characteristics, making it distinct from its analogs. This substitution can enhance its potency and selectivity in various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C7H12ClN3 |
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Molecular Weight |
173.64 g/mol |
IUPAC Name |
3-(2-chloroimidazol-1-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H12ClN3/c1-9-3-2-5-11-6-4-10-7(11)8/h4,6,9H,2-3,5H2,1H3 |
InChI Key |
KKTSGZJCUKRTOU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C=CN=C1Cl |
Origin of Product |
United States |
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